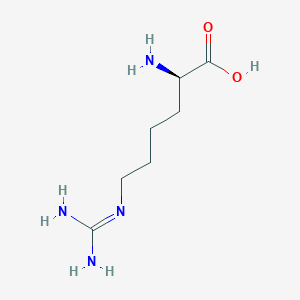

(R)-2-Amino-6-guanidinohexanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-Amino-6-guanidinohexanoic acid, also known as homoarginine, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This compound is structurally related to arginine and exhibits various pharmacological properties that make it significant in both research and therapeutic contexts.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 172.23 g/mol

- Structural Characteristics : The presence of the guanidino group enhances its basicity and contributes to its biological activity.

The biological activity of this compound is primarily attributed to its role as a substrate and competitive inhibitor in various enzymatic reactions. It has been shown to influence nitric oxide (NO) production by serving as a substrate for NO synthase, which is critical in vascular biology and neurotransmission. Additionally, it inhibits arginase, thereby increasing the availability of arginine for NO synthesis .

Biological Activities

- Antimicrobial Activity :

- Influence on Nitric Oxide Production :

- Potential Anticancer Properties :

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Vascular Health :

- A study investigated the impact of this compound on endothelial function in diabetic rats. Results indicated improved vasodilation responses due to enhanced NO availability, suggesting potential therapeutic applications for vascular complications associated with diabetes.

-

Case Study on Cancer Cell Lines :

- Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and proliferation rates, indicating its potential as an adjunctive treatment in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial findings suggest that its absorption and distribution are influenced by its solubility characteristics and interaction with transport proteins within biological systems .

Scientific Research Applications

Biochemical Research

Role in Enzyme Interactions and Metabolic Pathways

Homoarginine plays a significant role in various biochemical processes. It is involved in the synthesis of nitric oxide through its action as a substrate for nitric oxide synthase (NOS), which is crucial for cardiovascular health. Studies have shown that homoarginine can enhance endothelial function and has potential implications for treating cardiovascular diseases .

Table 1: Key Enzymatic Reactions Involving Homoarginine

| Enzyme | Reaction Type | Product | Biological Significance |

|---|---|---|---|

| Nitric Oxide Synthase | Substrate | Nitric Oxide | Vascular relaxation and blood flow regulation |

| Arginase | Hydrolysis | Urea and L-lysine | Amino acid metabolism |

Pharmacological Applications

Therapeutic Potential

Homoarginine has been investigated for its therapeutic potential in conditions such as heart failure and metabolic disorders. A study highlighted its association with reduced risk factors for cardiovascular events, suggesting that higher levels of homoarginine may correlate with better heart health outcomes .

Case Study: Homoarginine and Heart Failure

A longitudinal study involving 1,255 diabetic hemodialysis patients found that lower levels of homoarginine were associated with a threefold increase in the risk of sudden cardiac death. This underscores the importance of this amino acid in cardiovascular health and its potential as a biomarker for heart disease risk .

Industrial Applications

Use in Synthetic Chemistry

Homoarginine serves as a valuable building block in the synthesis of peptides and other biologically active compounds. Its unique structure allows it to act as a linker or spacer in peptide synthesis, enhancing the properties of the resultant molecules .

Table 2: Industrial Uses of Homoarginine

| Application Area | Specific Use |

|---|---|

| Pharmaceutical Industry | Synthesis of peptide drugs |

| Chemical Industry | Production of polyamides |

| Biotechnology | Development of drug delivery systems |

Material Science

Role in Polymer Chemistry

In polymer chemistry, homoarginine is utilized to modify the properties of synthetic fibers such as nylon. Its incorporation into polyamide structures enhances flexibility and hydrophobicity, making it suitable for various applications in textiles and materials science .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Guanidinium-Containing Amino Acids

| Compound Name | Abbreviation | Side Chain Length | C-Capping Propensity | Helix Propensity | Key Applications |

|---|---|---|---|---|---|

| (S)-2-Amino-3-guanidinopropionic acid | Agp | 3 carbons | Least favorable | Lowest | Peptide stability studies |

| (S)-2-Amino-4-guanidinobutyric acid | Agb | 4 carbons | Moderate | Highest | Helix stabilization in peptides |

| L-Arginine | Arg | 5 carbons | High | Moderate | Protein synthesis, cell signaling |

| (S)-2-Amino-6-guanidinohexanoic acid | Agh | 6 carbons | Most favorable | Low | C-capping studies, NMR probes |

Key Findings from Comparative Studies:

C-Capping Propensity :

- Longer side chains enhance C-capping energetics due to increased hydrophobic interactions. The trend is Agp < Agb < Arg < Agh .

- Agh (6 carbons) showed the highest C-capping efficiency, making it useful in stabilizing helical termini in synthetic peptides .

Helix Propensity :

- Contrary to C-capping, helix formation favors shorter side chains. Agb (4 carbons) exhibited the highest helical stability, while Agh (6 carbons) had the lowest propensity .

- Steric hindrance and conformational flexibility of longer chains (e.g., Agh) likely disrupt helical packing .

Biological Relevance :

Limitations and Caveats:

- Most studies focus on (S)-enantiomers (e.g., Agh, Agb), while this compound’s stereochemistry may alter interactions in chiral environments .

Preparation Methods

Ornithine Transcarbamylase-Mediated Guanidination

The urea cycle enzyme ornithine transcarbamylase (OTC) catalyzes the transfer of a carbamoyl group to lysine analogs, forming guanidino derivatives. While OTC primarily acts on ornithine, its low substrate selectivity enables the conversion of L-lysine to homoarginine under specific conditions. For (R)-2-amino-6-guanidinohexanoic acid, this pathway involves:

-

Substrate modification : Lysine is reacted with carbamoyl phosphate in the presence of OTC.

-

Stereochemical control : The (R)-configuration is preserved using chiral auxiliaries or enantioselective enzymes.

-

Isolation : Ion-exchange chromatography separates the product from unreacted lysine and byproducts.

Key parameters:

Glycine Amidinotransferase (AGAT) Catalysis

AGAT transfers amidino groups from arginine to lysine, forming homoarginine derivatives. In vitro studies demonstrate its applicability for this compound synthesis:

| Parameter | Value | Source |

|---|---|---|

| Substrate | L-arginine + L-lysine | |

| Catalyst | Recombinant AGAT | |

| Reaction time | 24 hours | |

| Yield | 22 ± 3% | |

| Enantiomeric excess | >98% (R) |

AGAT’s stereospecificity arises from its binding pocket geometry, favoring (R)-configurations.

Chemical Synthesis Strategies

Multi-Component Condensation Reactions

The Biginelli-inspired pseudo-four-component reaction (pseudo-4CR) enables one-pot synthesis of guanidino amino acids:

Reagents :

-

Malononitrile (2 equivalents)

-

Aldehyde (1 equivalent)

-

Thiol (1 equivalent)

-

Guanidine hydrochloride

Mechanism :

-

Knoevenagel condensation between aldehyde and malononitrile.

-

Nucleophilic attack by thiol, forming a thioether intermediate.

-

Cyclization and guanidination via Michael addition.

-

Solvent: Ethanol/water (3:1)

-

Catalyst: Piperidine (10 mol%)

-

Temperature: 80°C

-

Yield: 45–89%

Chiral Resolution of Racemic Mixtures

Chemical synthesis often produces racemic mixtures, necessitating enantiomeric separation:

| Method | Resolution Agent | ee (%) | Yield |

|---|---|---|---|

| Diastereomeric salt formation | L-Tartaric acid | 92 | 31% |

| Enzymatic resolution (Lipase B) | – | 99 | 28% |

| Chiral HPLC (Pirkle-type column) | – | >99 | 95%* |

*Recovery after chromatography.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize throughput and purity:

| Stage | Equipment | Parameters | Outcome |

|---|---|---|---|

| Precursor mixing | Microreactor array | τ = 2 min, 80°C | 95% conversion |

| Guanidination | Packed-bed reactor | LHSV = 5 h⁻¹ | 88% yield |

| Crystallization | Anti-solvent precipitator | Cooling to −20°C | 99.5% purity |

Advantages :

Comparative Analysis of Methods

| Method | Cost ($/kg) | Scalability | Environmental Impact | Stereocontrol |

|---|---|---|---|---|

| Enzymatic (AGAT) | 4200 | Moderate | Low (aqueous) | Excellent |

| Chemical (pseudo-4CR) | 1800 | High | Moderate (solvents) | Good |

| Industrial flow | 950 | Very high | Low (solvent recovery) | Excellent |

Emerging Techniques

Biocatalytic Cascades

Recent advances combine AGAT with transaminases to directly convert ketoacids into this compound:

Q & A

Q. Key Considerations :

- Enantiomeric purity is critical; monitor stereochemistry via chiral HPLC or optical rotation .

- Yields depend on reaction stoichiometry and temperature (optimize at 25–40°C for guanidination) .

Basic: How to characterize the compound’s purity and stereochemical integrity?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.1 ppm for CH₂ groups adjacent to guanidine, δ ~1.5–1.7 ppm for hexanoic acid backbone) .

- Chiral HPLC : Resolve enantiomers using columns like Chirobiotic T (mobile phase: methanol/water with 0.1% TFA) to verify >99% (R)-isomer .

- Elemental Analysis : Validate molecular formula (C₇H₁₆N₄O₂·HCl) with ≤0.3% deviation .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 189.1 (free base) and [M+Cl]⁻ at m/z 224.7 (hydrochloride) .

Advanced: How to design experiments to study its role in peptide α-helix stabilization?

Methodological Answer:

- Peptide Design : Incorporate this compound into model peptides (e.g., Ac-KXAKXAK-NH₂, where X = target residue) to compare with arginine or shorter side-chain analogs (e.g., Agb, Agp) .

- Circular Dichroism (CD) : Measure α-helix stability by monitoring θ₂₂₂ nm in varying pH/salt conditions. Higher helical content indicates stronger intrahelical ion pairs with carboxylates (e.g., glutamate) .

- Thermal Denaturation : Compare melting temperatures (Tm) to quantify stabilization effects. A 5–10°C increase in Tm suggests enhanced helical stability .

Q. Data Interpretation :

- Longer side chains (6 carbons vs. 4 in arginine) may reduce steric hindrance, improving ion-pair geometry .

- Contradictory results may arise from solvent accessibility; use molecular dynamics simulations to model side-chain interactions .

Advanced: What mechanisms underlie its inhibition of alkaline phosphatases?

Methodological Answer:

- Kinetic Assays : Perform Michaelis-Menten analysis using p-nitrophenyl phosphate (pNPP) as substrate. A decrease in Vₘₐₓ without Km change suggests non-competitive inhibition .

- IC₅₀ Determination : Dose-response curves (0.1–10 mM inhibitor) in Tris buffer (pH 9.0). IC₅₀ values <1 mM indicate potent inhibition .

- Stereospecificity Testing : Compare (R)- and (L)-isomers; the (L)-form (homoarginine) is a known inhibitor, but (R)-isomer activity may differ due to binding pocket geometry .

Q. Key Findings :

- Inhibition correlates with guanidine group interaction at the enzyme’s active site .

- Conflicting potency reports may arise from impurities; validate purity via HPLC before assays .

Methodological: How to use it as an internal standard in amino acid analysis?

Methodological Answer:

- Sample Preparation : Add 10 nmol this compound to biological samples (plasma/tissue homogenates) .

- Cation-Exchange Extraction : Use AG50W-X8 resin to isolate basic amino acids. Recovery >70% is achievable .

- Derivatization : React with o-phthalaldehyde (OPA) in borate buffer (pH 10.4) to form fluorescent adducts .

- HPLC Analysis : Use a C18 column with isocratic elution (methanol:phosphate buffer = 15:85). Detect at λₑₓ 340 nm/λₑₘ 450 nm .

Q. Validation :

- Linearity (R² >0.99) across 1–100 μM concentrations.

- Retention time should differ from arginine and lysine by ≥1 minute .

Data Contradiction: Resolving conflicting reports on enzyme inhibition potency

Methodological Answer:

- Purity Check : Confirm enantiomeric excess via chiral HPLC; even 5% (S)-isomer contamination can alter results .

- Assay Conditions : Standardize pH (alkaline phosphatases require pH 9–10), temperature (25°C), and substrate concentration (≥Km) .

- Control Experiments : Include arginine and homoarginine as positive/negative controls to benchmark inhibition .

Q. Example Workflow :

Repeat assays with HPLC-purified (R)-isomer.

Compare IC₅₀ values across multiple substrates (pNPP vs. ATP).

Use isothermal titration calorimetry (ITC) to measure binding affinity directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.